Product packaging for Bis[2-(perfluorohexyl)ethyl] Phosphate(Cat. No.:CAS No. 57677-95-9)

Bis[2-(perfluorohexyl)ethyl] Phosphate

Cat. No.: B142144
CAS No.: 57677-95-9
M. Wt: 790.17 g/mol
InChI Key: ZDYYWMSLMLTXDM-UHFFFAOYSA-N
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Description

Contextualizing Per- and Polyfluoroalkyl Substances (PFAS) Research

Per- and polyfluoroalkyl substances (PFAS) are a diverse group of synthetic compounds characterized by their strong carbon-fluorine bonds, which impart properties such as water and oil repellency. nih.gov These properties have led to their use in a wide array of industrial and consumer products, including food packaging, textiles, and firefighting foams. nih.govnih.govcymitquimica.com However, the chemical stability that makes PFAS desirable in products also contributes to their persistence in the environment, leading to their designation as "forever chemicals". europa.eu

The ubiquitous nature of PFAS has resulted in their detection in various environmental compartments, including soil, water, and wildlife, as well as in human blood and milk. nih.govnih.gov Research has increasingly focused on understanding the environmental fate, transport, and potential health implications of these compounds. mdpi.comitrcweb.org While legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) have been extensively studied and regulated, attention is now shifting to the vast number of other PFAS, including precursor compounds like PAPs. nih.govnih.gov These precursors can transform into the more stable PFAAs in the environment and in biological systems, acting as indirect sources of exposure. nih.govresearchgate.net

Significance of Bis[2-(perfluorohexyl)ethyl] Phosphate (B84403) as a Model Polyfluoroalkyl Phosphate Diester (diPAP)

Bis[2-(perfluorohexyl)ethyl] Phosphate, commonly referred to as 6:2 diPAP, serves as a significant model compound for studying the environmental behavior of diPAPs. nih.govnls.uk DiPAPs are widely used in food-contact materials to provide water and grease resistance. nih.govresearchgate.net The 6:2 diPAP congener is frequently one of the most predominantly detected PAPs in various matrices, including household dust, wastewater, and sludge, making it environmentally relevant. nih.govacs.org

Below is a table detailing the biotransformation of 6:2 diPAP in aerobic soil, highlighting its degradation products and estimated half-life.

ParameterFindingReference
Apparent DT50 (Half-life) 12 days nih.gov
Major Degradation Product 1 5:3 fluorotelomer carboxylic acid (5:3 acid) nih.govnls.uk
Molar Yield of 5:3 acid 9.3% nih.govnls.uk
Major Degradation Product 2 Perfluoropentanoic acid (PFPeA) nih.govnls.uk
Molar Yield of PFPeA 6.4% nih.govnls.uk
Major Degradation Product 3 Perfluorohexanoic acid (PFHxA) nih.govnls.uk
Molar Yield of PFHxA 6.0% nih.govnls.uk

This interactive table summarizes key findings from a study on the aerobic biotransformation of 6:2 diPAP in soil.

Research on 6:2 diPAP also provides insights into human exposure pathways. Its presence in food packaging can lead to migration into food, followed by human ingestion. nih.govresearchgate.net Once ingested, biotransformation can occur, contributing to the body burden of PFCAs. nih.gov Rat models have shown that diPAPs are bioavailable and that this bioavailability decreases as the perfluorinated chain length increases. nih.govnih.gov

Current Research Landscape and Knowledge Gaps for Fluorinated Phosphate Esters

The current research landscape for fluorinated phosphate esters is dynamic, with a growing body of literature on their environmental occurrence, fate, and analytical detection. nih.gov Advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS/MS), are essential for the detection and quantification of PAPs in complex matrices. researchgate.netmdpi.com However, challenges remain, including the need for a wider range of analytical standards and a better understanding of potential matrix effects during analysis. diva-portal.org

Despite progress, significant knowledge gaps persist. A primary area of uncertainty is the comprehensive toxicological profile of PAPs and their numerous transformation intermediates. nih.govnih.gov While the focus has often been on the terminal PFCA products, the toxicity of the parent PAPs and their intermediate breakdown products is not well understood. nih.gov

Key research needs and knowledge gaps are summarized in the table below.

Research AreaIdentified Knowledge GapsReference
Toxicology Limited toxicological data for PAPs themselves and their metabolic intermediates. nih.govnih.gov
Human Exposure Need for more comprehensive data on human exposure pathways beyond diet, such as inhalation of indoor dust. nih.govacs.org
Environmental Fate Incomplete understanding of the biotransformation pathways and yields under different environmental conditions (e.g., anaerobic). researchgate.net
Analytical Chemistry Lack of analytical standards for many PAPs and their metabolites; incomplete understanding of the full range of PFAS compounds present in commercial mixtures. nih.govresearchgate.net
Source Apportionment Difficulty in quantifying the relative contribution of PAPs as precursors to the overall environmental load of PFCAs compared to direct sources. nih.govnih.gov

This interactive table outlines the major knowledge gaps in the research of fluorinated phosphate esters.

Furthermore, there is a need for more research on the fate of PAPs in various environmental systems, such as landfills and wastewater treatment plants, which are significant repositories for PFAS-containing consumer waste. nih.gov Understanding the behavior of these compounds in engineered systems is critical for developing effective mitigation and remediation strategies. The complexity and sheer number of PFAS compounds, including PAPs, present a continuous challenge to researchers and regulators. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9F26O4P B142144 Bis[2-(perfluorohexyl)ethyl] Phosphate CAS No. 57677-95-9

Properties

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYYWMSLMLTXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(O)P(OH)(OCH2CH2C6F13)2, C16H9F26O4P
Record name 6:2 diPAP
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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DSSTOX Substance ID

DTXSID50561590
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
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Molecular Weight

790.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57677-95-9
Record name Bis[2-(perfluorohexyl)ethyl] phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57677-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate
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Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUORO-1-OCTANOL) HYDROGEN PHOSPHATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Transformation Potentials

Established Synthetic Routes for Bis[2-(perfluorohexyl)ethyl] Phosphate (B84403)

The primary method for synthesizing Bis[2-(perfluorohexyl)ethyl] Phosphate involves the formation of ester linkages between a phosphorus-containing core and fluorinated alcohol precursors.

The principal synthetic pathway for this compound is the esterification of phosphoric acid or its derivatives with the precursor alcohol, 2-(perfluorohexyl)ethanol. A common industrial approach utilizes phosphorus oxychloride (POCl₃), a derivative of phosphoric acid, which reacts with two equivalents of 2-(perfluorohexyl)ethanol.

The reaction proceeds as follows: 2 Rf-CH₂CH₂OH + POCl₃ → (Rf-CH₂CH₂O)₂P(O)Cl + 2 HCl (where Rf represents the perfluorohexyl group, C₆F₁₃)

This initial phosphorylation step forms a dichloridate intermediate which is subsequently hydrolyzed to yield the final phosphate ester. The hydrolysis is typically achieved using an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), at elevated temperatures.

Optimizing the synthesis of this compound is critical for maximizing yield and purity. Key methodologies include controlling reaction conditions and employing catalysts.

Anhydrous Conditions: The initial phosphorylation reaction is conducted under anhydrous (water-free) conditions to prevent the premature hydrolysis of the phosphorus oxychloride reactant and minimize the formation of side products. Solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often chosen for their compatibility with the fluorinated intermediates.

Catalysis: Various catalysts can be employed to facilitate the esterification process. On a laboratory scale, acids such as p-toluenesulfonic acid or metal triflates are effective. For industrial-scale production, a more complex catalyst system may be used, such as a mixture of aluminum chloride (AlCl₃), an ionic liquid, and ammonium (B1175870) vanadate.

Temperature and Pressure Control: The phosphorylation step is typically carried out at low temperatures, between 0–10°C, to manage the exothermic nature of the reaction. Following the initial reaction, the temperature may be gradually increased. Furthermore, applying a vacuum is a critical step to remove the gaseous hydrogen chloride (HCl) byproduct. This removal shifts the reaction equilibrium toward the formation of the desired product.

The table below provides a comparative overview of laboratory-scale versus industrial-scale synthesis parameters.

ParameterLaboratory-ScaleIndustrial-Scale
Reactor Volume 1–5 L500–1000 L
Catalyst Loading 0.1–0.5 wt%0.5–5 wt%
Typical Yield 70–85%85–92%
Final Purity 90–95% (via HPLC)95–99% (via distillation)

This interactive data table is based on findings for industrial synthesis protocols.

Intrinsic Chemical Reactivity and Transformation Pathways

The chemical behavior of this compound is dictated by the phosphate group and the highly fluorinated alkyl chains, which provide distinct sites for chemical reactions.

The phosphate ester can undergo oxidation under specific conditions to yield products of a higher oxidation state. This transformation typically involves common oxidizing agents. While the phosphate group itself is in a high oxidation state (P+5), oxidation reactions can potentially occur at other sites in the molecule, although specific mechanisms for this compound are not extensively detailed in available literature. For context, other organophosphate compounds, particularly organothiophosphates (which contain a P=S bond), are known to be oxidized to their corresponding oxons (P=O), a transformation that can alter their reactivity. nih.govresearchgate.net

Reduction reactions can convert the phosphate group in this compound to lower oxidation state phosphorus compounds, such as phosphites. This transformation is typically accomplished using strong reducing agents.

The perfluorinated alkyl groups of the molecule can participate in nucleophilic substitution reactions. Although direct substitution of fluorine atoms on a perfluoroalkyl chain is generally difficult to achieve, these reactions can lead to the formation of new carbon-fluorine bonds under specific conditions. ingentaconnect.com Common nucleophiles that can be used in these substitution reactions include amines, thiols, and alkoxides. The high electronegativity of the fluorine atoms makes the carbon atoms of the perfluoroalkyl chain electron-deficient and thus susceptible to nucleophilic attack, although the strength of the carbon-fluorine bond presents a significant energetic barrier. nih.gov

The table below summarizes the intrinsic chemical reactivity of this compound.

Reaction TypeDescriptionCommon Reagents
Oxidation Can be oxidized to form higher oxidation state products. Potassium permanganate, Hydrogen peroxide.
Reduction The phosphate group can be converted to lower oxidation state phosphorus compounds. Lithium aluminum hydride, Sodium borohydride.
Nucleophilic Substitution The fluorinated alkyl groups can react with nucleophiles. Amines, Thiols, Alkoxides.

This interactive data table is based on documented chemical reactions for the compound.

Environmental Occurrence and Distribution Dynamics

Global Environmental Presence of Bis[2-(perfluorohexyl)ethyl] Phosphate (B84403) and Related Polyfluoroalkyl Phosphates

Polyfluoroalkyl phosphate esters (PAPs) have been identified as globally distributed environmental contaminants. A comprehensive study of household dust from eight countries—Canada, the Faroe Islands, Sweden, Greece, Spain, Nepal, Japan, and Australia—revealed the ubiquitous presence of mono-, di-, and triPAPs. usal.esacs.org In this study, diPAPs were frequently detected in dust from all sampled countries, indicating a widespread distribution in private households across diverse geographical regions. usal.esacs.org The median concentrations of diPAPs in household dust ranged from 3.6 ng/g in Nepal to 692 ng/g in Japan, with the levels of PAPs often exceeding those of other per- and polyfluoroalkyl substances (PFAS) classes. usal.esacs.org These findings underscore the significance of PAPs as a major source of PFAS exposure on a global scale. usal.esacs.orgdiva-portal.org Further studies have confirmed that PAPs, including 6:2 diPAP, are frequently detected in various environmental matrices such as wastewater, sludge, and wildlife, suggesting their broad environmental dissemination. diva-portal.orgresearchgate.net

Occurrence in Aquatic Ecosystems (Surface Water, Groundwater, Marine Water)

Bis[2-(perfluorohexyl)ethyl] Phosphate has been detected in various aquatic environments, from freshwater lakes to marine ecosystems.

In a study of Baiyangdian Lake in China, 6:2 diPAP was detected in 60% of surface water samples, with concentrations ranging from not detected to 0.134 ng/L. nih.gov The same study found that 6:2 diPAP was enriched in pore water in most cases compared to the overlying surface water. nih.gov

The presence of 6:2 diPAP has also been confirmed in groundwater. A study in Shijiazhuang City, China, detected 6:2 diPAP in all 62 groundwater samples analyzed. researchgate.net Another survey of shallow groundwater used for drinking water in Wisconsin, USA, also reported the detection of various PFAS, highlighting the vulnerability of groundwater resources to contamination. acs.org

In marine environments, 6:2 diPAP has been identified in the South China Sea. Samples from Hong Kong and Macau showed the presence of 6:2 diPAP and its counterpart 8:2 diPAP, with concentrations that were an order of magnitude higher than those reported in a previous study from 2009. nih.gov

Environmental CompartmentLocationCompoundDetection FrequencyConcentration Range (ng/L)
Surface Water Baiyangdian Lake, China6:2 diPAP60%Not Detected - 0.134
Groundwater Shijiazhuang City, China6:2 diPAP100%Data not specified
Marine Water South China Sea (Hong Kong, Macau)6:2 diPAPDetectedData not specified

Distribution in Terrestrial and Anthropogenic Matrices

The distribution of this compound extends to soils, sediments, and various environments shaped by human activity, including wastewater treatment systems and indoor settings.

In terrestrial systems, 6:2 diPAP has been shown to be highly immobile in soil. oup.com A field lysimeter study demonstrated that after two years, 36–37% of the initially applied 6:2 diPAP remained in the upper soil layers, indicating a lack of significant transport into deeper soil. oup.com This immobility is attributed to its chemical properties, which favor adsorption to soil and sediment particles with high organic carbon content. industrialchemicals.gov.au

In aquatic sediments, diPAPs are also expected to accumulate. A study of Baiyangdian Lake in China detected 6:2 diPAP in the sediment. nih.gov The partitioning behavior of these compounds leads them to associate with solid phases, making sediments a significant sink in aquatic environments. industrialchemicals.gov.au

Wastewater treatment plants are a key nexus for the collection and concentration of contaminants from domestic and industrial sources. Recent studies have shown a high prevalence of diPAPs in sewage sludge and biosolids, where they can constitute 40% to 95% of the total PFAS concentration. researchgate.net The levels of PAPs in sludge highlight that WWTPs are an important environmental compartment for these compounds. diva-portal.org One study pointed to toilet paper as a potentially major source of 6:2 diPAP entering wastewater systems. acs.org Furthermore, some treatment processes, such as heat drying of sludge, have been found to potentially increase the concentration of diPAPs. researchgate.net

Indoor dust has been identified as a significant reservoir for this compound. Its use in consumer products leads to its release and accumulation in indoor environments. Multiple studies have consistently found diPAPs, particularly 6:2 diPAP, to be among the most prevalent PFAS in household dust. nih.govvu.nl

A study comparing dust from residential homes and fire stations in North America found that while 6:2 diPAP was prevalent in both, the median concentration was approximately 2.5 times higher in fire station dust. nih.gov In Swedish households, 6:2 diPAP was a dominant PFAS compound found in dust, with a median concentration of 65 ng/g. vu.nl A broader international study found median diPAP concentrations in household dust ranged significantly, from 3.6 ng/g in Nepal to 692 ng/g in Japan. acs.org In a study of homes near a fluorochemical plant in North Carolina, 6:2 diPAP was detected in over 90% of dust samples. ncsu.edu

LocationMatrixCompoundMedian Concentration (ng/g)Maximum Concentration (ng/g)Detection Frequency
North America Residential Dust6:2 diPAP--Prevalent
North America Fire Station Dust6:2 diPAP2915,770Prevalent
Sweden Household Dust6:2 diPAP65--
Japan Household DustdiPAPs692-Frequently Detected
Nepal Household DustdiPAPs3.6-Frequently Detected
North Carolina, USA (near fluorochemical plant) Household Dust6:2 diPAP-->90%

Environmental Transport Phenomena

The environmental transport of this compound is largely governed by its physicochemical properties. It is considered to be a highly immobile substance in soil systems, showing little tendency for vertical transport into deeper soil layers or leaching into groundwater. oup.com In aquatic environments, it is expected to partition significantly from the water column to sediments due to its high estimated soil adsorption coefficient. industrialchemicals.gov.au

While the parent compound 6:2 diPAP exhibits low mobility, its environmental significance is linked to its role as a precursor to more mobile and persistent PFCAs. nih.govoup.com The transformation of diPAPs in the environment, such as in soil or during wastewater treatment, can lead to the formation of PFCAs. diva-portal.orgoup.com These degradation products are generally more water-soluble and mobile, allowing them to be transported into groundwater and surface water, thereby representing a long-term source of contamination for aquatic systems. oup.com Therefore, the transport of 6:2 diPAP is intrinsically linked to the transport of its transformation products.

Aqueous Transport and Mobility Influenced by Chain Length

The movement of this compound in aquatic environments is significantly influenced by its molecular structure, particularly the length of its perfluorohexyl chains. This compound is known to be hydrophobic, a characteristic largely dictated by its two perfluorohexyl groups. Research indicates that it possesses a high octanol-water partition coefficient (LogKow), suggesting a strong tendency to sorb to organic matter in sediment and soil rather than remaining dissolved in water. researchgate.net This property restricts its mobility in aqueous systems.

Studies have shown that while the compound itself is not readily mobile in water, its degradation can lead to the formation of more soluble and mobile perfluorocarboxylic acids (PFCAs). The persistence and mobility of PFAS in aquatic environments are generally inversely related to their perfluoroalkyl chain length; shorter-chain PFAS are typically more mobile in water. nih.gov

The sorption behavior of this compound to sediment has been observed in environmental studies. For instance, in marine sediments, concentrations of this compound were found to be significant, while it was not detected in the corresponding water samples, highlighting its low aqueous mobility. researchgate.net

Table 1: Physicochemical Properties and Environmental Fate of this compound

PropertyValue/CharacteristicImplication for Aqueous Transport
Common Name This compound; 6:2 diPAP; SAmPAP-
Molecular Structure Phosphate ester with two 2-(perfluorohexyl)ethyl chainsThe perfluorohexyl chains contribute to its hydrophobicity.
Hydrophobicity High (High LogKow)Strong sorption to sediment and soil, limiting mobility in water. researchgate.net
Aqueous Mobility LowTends to accumulate in solid environmental matrices rather than being transported over long distances in water. researchgate.net
Degradation Products Perfluorocarboxylic acids (PFCAs)Degradation can release more mobile PFAS into the water column.

Atmospheric Transport of Volatile Precursors

While this compound itself is not considered a volatile compound, its presence in remote regions can be explained by the long-range atmospheric transport of its volatile precursors. diva-portal.org One such important precursor is N-ethyl perfluorooctane (B1214571) sulfonamido ethanol (B145695) (N-EtFOSE), which is used in the synthesis of this and related compounds. deltares.nl

N-EtFOSE is a volatile substance that can be released into the atmosphere during its production and the application of products containing this compound. deltares.nl Once in the atmosphere, these volatile precursors can be transported over long distances by wind currents. diva-portal.orgacs.org During this transport, they can undergo chemical transformations, leading to the formation of other PFAS, which are then deposited in areas far from their original sources. diva-portal.org

The degradation of this compound in the environment, particularly in sediments, is a slow process. researchgate.net This suggests that the parent compound is less likely to be the primary substance undergoing long-range transport. Instead, the atmospheric transport and subsequent degradation of its volatile precursors are a more significant pathway for its global distribution. diva-portal.orgacs.org

Table 2: Atmospheric Transport Dynamics of this compound Precursors

Precursor CompoundVolatilityRole in Atmospheric Transport
N-ethyl perfluorooctane sulfonamido ethanol (N-EtFOSE) VolatileCan be released into the atmosphere and undergo long-range transport. diva-portal.orgdeltares.nl
This compound Non-volatileNot directly transported in the atmosphere over long distances.

Environmental Fate and Biogeochemical Transformation

Metabolic Pathways in Environmental Organisms

When environmental organisms are exposed to Bis[2-(perfluorohexyl)ethyl] Phosphate (B84403), they can absorb and metabolize the compound, leading to the formation of various transformation products within their tissues.

In Vivo Biotransformation Studies in Animal Models (e.g., Fish, Rats)

Fish: Studies on common carp (B13450389) (Cyprinus carpio) have demonstrated the in vivo biotransformation of 6:2 diPAP. researchgate.netnih.gov Upon exposure, the fish were found to accumulate and metabolize the compound, with the liver being a primary site of transformation. researchgate.netnih.gov

Rats: Research using Sprague-Dawley rats has also confirmed the in vivo biotransformation of 6:2 diPAP following oral administration. nih.govacs.org The compound is absorbed and subsequently metabolized, leading to the presence of various metabolites in the plasma, liver, and kidneys. nih.govacs.org

Comparative Metabolic Mapping Across Diverse Species (e.g., Fish, Mammals, Plants, Microorganisms)

The metabolic pathways of 6:2 diPAP show both similarities and differences across various species. While both fish and rats metabolize the compound to PFCAs, the specific profiles and concentrations of metabolites can vary. researchgate.netnih.govnih.govacs.org For instance, studies on wheat (Triticum aestivum) have shown that plants can also take up and transform 6:2 diPAP, with phase I metabolites including FTCAs, FTUCAs, and PFCAs. nih.gov This highlights the broad range of organisms capable of transforming this compound.

Identification and Characterization of Intermediate and Terminal Metabolites

A number of intermediate and terminal metabolites have been identified in organisms exposed to 6:2 diPAP, a close surrogate for Bis[2-(perfluorohexyl)ethyl] Phosphate. These findings provide a detailed view of the metabolic cascade.

In vivo studies have consistently identified a series of transformation products. The table below summarizes the key metabolites found in different animal models.

Animal ModelIntermediate MetabolitesTerminal Metabolites
Common Carp 6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA), 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA)Perfluoroalkyl Carboxylates (PFCAs)
Rats Not explicitly detailed in the provided search resultsPerfluorohexanoate (PFHxA) was the primary PFCA produced.

In addition to these primary metabolites, phase II metabolites, such as glutathione- and glucuronide-conjugated compounds, have been detected in the bile of common carp, indicating that organisms employ detoxification pathways to process these fluorinated compounds. researchgate.netnih.gov In rats, the primary terminal PFCA metabolite observed after exposure to 6:2 diPAP was perfluorohexanoate (PFHxA). nih.govacs.org

Ecotoxicological Investigations and Environmental Impact

Endocrine Disruption in Aquatic and Terrestrial Organisms (non-human)

In Vitro and In Vivo Studies (e.g., Zebrafish Models for Fluorotelomer Alcohols)

In vivo studies using zebrafish (Danio rerio) have provided significant evidence for the thyroid-disrupting effects of 6:2 diPAP. researchgate.netacs.org When zebrafish embryos were exposed to environmentally relevant concentrations of 6:2 diPAP, researchers observed notable alterations in thyroid hormone levels. researchgate.netacs.org Specifically, exposure led to a reduction in both total and free thyroxine (T4) and triiodothyronine (T3) levels. researchgate.netacs.org Concurrently, an elevation in deiodinase levels was observed, suggesting an inhibition of thyroid hormone synthesis and an increase in their metabolism. researchgate.netacs.org

Molecular docking studies have predicted that 6:2 diPAP has a higher binding affinity for thyroid hormone receptor β (TRβ) and transthyretin (TTR) compared to similar compounds like 8:2 diPAP. researchgate.netacs.org This higher binding affinity is consistent with the observed efficacy of 6:2 diPAP in disrupting the thyroid system. researchgate.netacs.org The reduction in thyroid hormones subsequently led to decreased activation of TRα, resulting in a significant reduction of TRα levels in the intestine of the zebrafish. researchgate.netacs.org These integrated findings provide strong evidence for the thyroid toxicity of 6:2 diPAP. researchgate.netacs.org

Studies on related fluorotelomer alcohols (FTOHs), which are structurally similar and can be metabolic precursors or products of compounds like 6:2 diPAP, also demonstrate endocrine-disrupting potential. For instance, research on 8:2 FTOH in adult zebrafish revealed significant impacts on the reproductive system. nih.gov Exposure to 8:2 FTOH resulted in increased plasma testosterone (B1683101) (T) and estradiol (B170435) (E2) levels in females, while in males, T levels decreased and E2 levels increased. nih.gov Furthermore, an upregulation of vitellogenin (VTG1) and zona pellucida protein 2 (ZP2a) gene transcription was observed in male zebrafish, indicating estrogenic activity. nih.gov

The following interactive table summarizes key findings from in vivo studies on the endocrine-disrupting effects of 6:2 diPAP and a related fluorotelomer alcohol in zebrafish.

CompoundSpeciesExposure ConcentrationKey Endocrine-Related FindingsReference
6:2 diPAP Zebrafish (Danio rerio) embryos0.5–50 ng/LReduced total and free T4 and T3 levels; Elevated deiodinase levels; Reduced TRα level in the intestine. researchgate.netacs.org
8:2 FTOH Adult Zebrafish (Danio rerio)10, 30, 90, 270 µg/LIncreased plasma T and E2 in females; Decreased T and increased E2 in males; Upregulation of VTG1 and ZP2a gene transcription in males. nih.gov

These studies, particularly those utilizing the zebrafish model, are crucial for understanding the potential ecotoxicological risks posed by Bis[2-(perfluorohexyl)ethyl] phosphate (B84403) and related fluorinated compounds. The zebrafish serves as a valuable model for investigating the toxicokinetics, toxicity, and adverse health outcomes associated with PFAS exposure across different life stages. nih.govmdpi.comfrontiersin.org The evidence points towards a clear potential for endocrine disruption in aquatic organisms, highlighting the need for further research into the broader environmental impact of this compound.

Analytical Methodologies for Environmental Monitoring and Characterization

Sample Preparation Techniques for Diverse Environmental Matrices (e.g., Water, Soil, Sludge, Dust)

The effective extraction and purification of 6:2 diPAP from complex environmental matrices is a critical first step to ensure accurate analysis. The choice of technique depends on the specific characteristics of the sample matrix.

For water samples, solid-phase extraction (SPE) is a widely adopted and effective method for the pre-concentration and cleanup of 6:2 diPAP and other per- and polyfluoroalkyl substances (PFAS). researchgate.net This technique involves passing the water sample through a cartridge containing a solid adsorbent that retains the target analytes. Weak anion exchange (WAX) sorbents are commonly used for this purpose. The analytes are then eluted from the cartridge with a small volume of an appropriate solvent, typically methanol (B129727) with a modifier like ammonium (B1175870) hydroxide (B78521), resulting in a concentrated and cleaner sample extract ready for instrumental analysis.

In the case of solid matrices such as soil and sludge , solvent extraction is the predominant technique. researchgate.net A common approach involves the extraction of the sample with a polar organic solvent like acetonitrile (B52724) or methanol under acidic conditions. nih.gov To enhance extraction efficiency, techniques such as ultrasonication may be employed. slu.se Following extraction, a cleanup step is essential to remove co-extracted matrix components that can interfere with the analysis. This is often achieved using sorbents like graphitized carbon (e.g., ENVI-Carb), which can effectively remove pigments and other interfering substances. slu.se For some soil samples, the addition of acetic acid to the extraction solvent has been shown to improve the recovery of diPAPs and minimize their hydrolysis during the extraction process. researchgate.net A recent study highlighted that for sewage sludge samples, 6:2 diPAP was detected at the highest concentrations, underscoring the importance of robust analytical methods for this matrix. researchgate.net

For dust samples, the analytical approach is similar to that for soil and sludge, involving solvent extraction followed by a cleanup step. Given that indoor dust can be a significant reservoir for PFAS like diPAPs, accurate analytical methods are essential for assessing human exposure in indoor environments.

A summary of sample preparation techniques is presented in the table below.

Environmental MatrixPrimary TechniqueCommon Sorbents/SolventsKey Considerations
Water Solid-Phase Extraction (SPE)Weak Anion Exchange (WAX)Pre-concentration of analytes and removal of water-soluble interferences.
Soil Solvent ExtractionAcetonitrile, Methanol (acidified)Requires a subsequent cleanup step to remove matrix interferences.
Sludge Solvent ExtractionAcetonitrile, MethanolHigh organic content necessitates rigorous cleanup procedures.
Dust Solvent ExtractionAcetonitrile, MethanolImportant for assessing indoor exposure to 6:2 diPAP.

Chromatographic Separation Methods

Following sample preparation, chromatographic techniques are employed to separate 6:2 diPAP from other compounds in the extract before its detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the analysis of 6:2 diPAP and other PFAS in environmental samples. numberanalytics.comnumberanalytics.com This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound.

The separation is typically achieved using a reversed-phase liquid chromatography column, such as a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium acetate (B1210297) to improve ionization efficiency. A gradient elution program, where the proportion of the organic solvent is increased over time, is used to effectively separate the analytes.

The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for the target analyte. This highly selective detection method minimizes the potential for matrix interference. The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for any matrix effects and variations in instrument response. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the predominant technique, gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of certain PFAS. However, for non-volatile and polar compounds like organophosphate esters, derivatization is often required to increase their volatility and thermal stability for GC analysis. mdpi.comnih.gov

Common derivatization techniques for organophosphorus compounds include silylation and methylation. mdpi.comnih.gov For instance, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create more volatile tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov Another approach is methylation using reagents like diazomethane. mdpi.com After derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds are then detected by a mass spectrometer. While GC-MS can be a valuable tool, the additional derivatization step can add complexity to the analytical workflow.

Advanced Mass Spectrometric Detection and Quantification

Advanced mass spectrometric techniques provide enhanced capabilities for the identification of unknown compounds and for elucidating the transformation pathways of environmental contaminants.

High-Resolution Mass Spectrometry (HRMS) for Degradation Product Identification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass spectrometers, is instrumental in identifying the degradation products of 6:2 diPAP in the environment. acs.org HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds.

When coupled with liquid chromatography, LC-HRMS enables the separation and identification of a wide range of transformation products in complex environmental samples. For example, the biotransformation of 6:2 diPAP in soil has been investigated, leading to the identification of major degradation products such as 5:3 fluorotelomer carboxylic acid (5:3 FTCA), perfluoropentanoic acid (PFPeA), and perfluorohexanoic acid (PFHxA). researchgate.net This level of detailed identification is crucial for understanding the environmental fate of 6:2 diPAP and the formation of more persistent perfluoroalkyl carboxylic acids (PFCAs).

Time-Resolved Spectroscopy for Mechanistic Pathway Elucidation

Time-resolved spectroscopy is a powerful technique for studying the dynamics of chemical reactions and identifying transient intermediates, thereby elucidating reaction mechanisms. numberanalytics.comunipr.itwikipedia.org This is often achieved using a "pump-probe" approach, where an initial laser pulse (the pump) initiates a reaction, and a subsequent, delayed laser pulse (the probe) monitors the changes in the system's spectroscopic properties over time. wikipedia.org Techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy can provide valuable insights into the short-lived species that are formed during a chemical transformation. numberanalytics.comunipr.it

While time-resolved spectroscopy has been widely applied to understand the degradation pathways of various organic pollutants and organophosphorus compounds, its specific application to elucidate the mechanistic pathways of Bis[2-(perfluorohexyl)ethyl] Phosphate (B84403) has not been extensively documented in the available scientific literature. numberanalytics.comnumberanalytics.comresearchgate.net However, the principles of this technique make it a potentially valuable tool for investigating the fundamental degradation mechanisms of 6:2 diPAP, such as its hydrolysis or photodegradation, by directly observing the formation and decay of reactive intermediates. Such studies would be crucial for developing a more complete understanding of its environmental persistence and transformation processes.

Development and Validation of Reference Standards

The availability of high-purity, well-characterized reference standards is a fundamental prerequisite for the accurate quantification and monitoring of "Bis[2-(perfluorohexyl)ethyl] Phosphate" in environmental matrices. Certified reference materials (CRMs) ensure the reliability and comparability of data generated by different laboratories using various analytical techniques.

The development of a reference standard for this compound typically involves a multi-step process encompassing synthesis, purification, and comprehensive characterization. The synthesis route generally follows the esterification of phosphoric acid with 2-(perfluorohexyl)ethanol under anhydrous conditions to prevent hydrolysis. Catalysts such as p-toluenesulfonic acid may be employed to facilitate the reaction. Following synthesis, a critical purification step is necessary to remove unreacted starting materials and byproducts. Techniques like membrane separation may be utilized for this purpose.

Once a high-purity material is obtained, its identity and structure are unequivocally confirmed using a suite of analytical techniques. For a complex molecule like this compound, this would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR are crucial for confirming the molecular structure. ¹⁹F NMR verifies the integrity of the perfluorohexyl chains, while ³¹P NMR confirms the formation of the phosphate ester linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, further confirming its elemental composition.

Chromatographic Purity: Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with appropriate detectors are used to assess the purity of the standard and to identify and quantify any impurities. Commercially available reference materials often specify a purity of >95%.

The validation of the reference standard is a rigorous process that establishes its fitness for purpose. This involves demonstrating the homogeneity and stability of the material over time and under specified storage conditions. The concentration of the analyte in a solution-based CRM is certified with a corresponding uncertainty value. Laboratories producing these standards, such as LGC Standards and AccuStandard, often operate under internationally recognized quality management systems like ISO 17034, which specifies the general requirements for the competence of reference material producers. lgcstandards.com

The table below summarizes the key analytical techniques used in the characterization and validation of this compound reference standards.

Analytical TechniquePurposeKey Information Obtained
¹⁹F and ³¹P Nuclear Magnetic Resonance (NMR)Structural confirmationVerification of perfluorinated chain integration and phosphate ester formation.
High-Resolution Mass Spectrometry (HRMS)Identity confirmation and elemental compositionAccurate mass measurement.
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification of impuritiesPercentage purity of the compound.
Gas Chromatography (GC)Purity assessment, particularly for volatile impuritiesDetection and quantification of residual solvents or volatile byproducts.
Fourier-Transform Infrared Spectroscopy (FTIR)Functional group analysisPresence of characteristic phosphate and C-F bonds.
Karl Fischer TitrationDetermination of water contentWater content, which is critical for the accurate preparation of standard solutions.
Thermogravimetric Analysis (TGA)Assessment of thermal stabilityDecomposition temperature and thermal behavior.

Application of Computational Chemistry in Analytical Characterization and Degradation Pathway Prediction

Computational chemistry has emerged as a powerful tool to complement experimental studies in the analytical characterization and environmental fate assessment of per- and polyfluoroalkyl substances (PFAS), including this compound. nih.gov Theoretical models can provide valuable insights into molecular properties, spectroscopic characteristics, and potential degradation pathways, which can be challenging to determine solely through empirical methods.

Analytical Characterization:

In the context of analytical characterization, computational methods can be employed to predict properties that are relevant to mass spectrometric analysis. For instance, in silico fragmentation models can predict the mass-to-charge ratios (m/z) of fragment ions that would be observed in tandem mass spectrometry (MS/MS). researchgate.netnih.govnih.gov This is particularly useful for the identification and structural elucidation of unknown PFAS in environmental samples. The fragmentation of polyfluorinated dialkylated phosphate ester surfactants (diPAPs), the class to which this compound belongs, has been shown to be predictable, with characteristic fragmentation patterns that can be rationalized through computational analysis of bond energies. researchgate.net

Furthermore, computational tools can predict physicochemical properties that influence the analytical behavior of the compound, such as its retention time in liquid chromatography. Collision cross section (CCS) values, which are a measure of the ion's size and shape in the gas phase, can also be predicted computationally. These predicted CCS values can be compared with experimental data from ion mobility-mass spectrometry to increase confidence in compound identification. uni.lu

The table below presents computationally predicted collision cross section (CCS) values for different adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺790.98958217.2
[M+Na]⁺812.97152218.0
[M-H]⁻788.97502229.0
[M+NH₄]⁺808.01612229.5
[M+K]⁺828.94546232.1
[M+H-H₂O]⁺772.97956198.1
[M+HCOO]⁻834.98050233.8
[M+CH₃COO]⁻848.99615269.6
[M+Na-2H]⁻810.95697214.4
[M]⁺789.98175214.9
[M]⁻789.98285214.9
Data sourced from PubChemLite. uni.lu

Degradation Pathway Prediction:

Understanding the environmental degradation of this compound is crucial for assessing its persistence and the potential formation of toxic transformation products. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the reaction mechanisms and thermodynamics of PFAS degradation. nih.gov

DFT calculations can be used to:

Determine Bond Dissociation Energies (BDEs): By calculating the energy required to break specific bonds in the molecule, researchers can identify the most likely points of initial attack by radicals or other reactive species.

Model Reaction Pathways: Computational models can simulate the step-by-step transformation of the parent compound, identifying intermediate structures and final degradation products.

Calculate Reaction Energetics: The activation energies and reaction enthalpies for different degradation pathways can be calculated to determine the most energetically favorable routes.

For polyfluoroalkyl phosphate esters, a key degradation pathway is the hydrolysis of the ester bonds, which would release 2-(perfluorohexyl)ethanol. This alcohol can then undergo further degradation. Computational studies can model the kinetics and thermodynamics of this hydrolysis process under various environmental conditions. While specific computational studies on the degradation of this compound are not widely published, the methodologies applied to other PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), are directly applicable and provide a framework for predicting its environmental fate. nih.govnih.gov

Molecular dynamics (MD) simulations can also be employed to study the interactions of this compound with environmental matrices, such as soil particles or dissolved organic matter, which can influence its transport and bioavailability. researchgate.net

Source Attribution and Environmental Release Pathways

Industrial Production and Manufacturing Inputs of Polyfluoroalkyl Phosphate (B84403) Esters

The industrial synthesis of polyfluoroalkyl phosphate esters (PAPs), including Bis[2-(perfluorohexyl)ethyl] Phosphate, primarily involves two main processes: electrochemical fluorination (ECF) and telomerization. diva-portal.org These processes generate the perfluorinated alkyl chains that are the building blocks of these compounds.

The specific synthesis of this compound is typically achieved through the esterification of phosphoric acid with 2-(perfluorohexyl)ethanol. Key manufacturing inputs for this process include:

2-(perfluorohexyl)ethanol (C₆F₁₃CH₂CH₂OH): This is the fluorinated alcohol that provides the perfluorohexyl ethyl groups.

Phosphorus oxychloride (POCl₃): This is a common phosphorylating agent used to create the phosphate ester linkage.

The industrial-scale production can be summarized in the following key steps:

Phosphorylation: 2-(perfluorohexyl)ethanol is gradually added to phosphorus oxychloride under controlled temperature conditions, typically between 0–10°C. This reaction is conducted under anhydrous conditions to prevent unwanted hydrolysis.

HCl Removal: Gaseous hydrogen chloride (HCl), a byproduct of the reaction, is removed, often under vacuum, to drive the reaction toward the formation of the desired product.

Hydrolysis: The intermediate product is then hydrolyzed, for example, using an aqueous solution of sodium hydroxide (B78521) (NaOH), to form the final phosphate ester.

This process yields this compound, which is then utilized in various industrial and commercial applications.

Release from Commercial Product Applications

This compound is incorporated into a range of consumer and industrial products to impart specific properties. Its use in these applications represents a significant pathway for its release into the environment through wear, leaching, and disposal of the products.

This compound is utilized as a surfactant in a variety of coatings and textile treatments to confer water and oil repellency. Its chemical structure, with hydrophobic and oleophobic perfluorinated chains and a hydrophilic phosphate group, allows it to alter the surface energy of treated materials.

Recent studies have identified the presence of this compound in clothing. For instance, 6:2/6:2 diPAP was detected in clothing from Kenya, indicating its use in textile finishing. ipen.org The release from these textiles can occur during washing, where the compound can be discharged into wastewater, or through the abrasion of fibers during wear, leading to its presence in indoor dust.

One of the significant applications of this compound is as a greaseproofing agent in food packaging materials. cymitquimica.com It is applied to paper and paperboard to prevent the penetration of oils and greases from food.

Studies have confirmed the presence of 6:2 diPAP in various food contact materials. For example, it was the most frequently detected PFAS in a study of plastic food storage bags, with concentrations ranging from 0.5 to 26.6 ng/g. usda.gov Low concentrations of 6:2 diPAP have also been detected in greaseproof materials like baking paper. mdpi.com While one study found that 6:2 diPAP did not migrate from plastic food storage bags into food simulants, its presence in the material itself is a potential source of environmental release upon disposal of the packaging. usda.gov

Table 1: Concentration of this compound in Food Contact Materials

Food Contact MaterialConcentration Range
Plastic Food Storage Bags0.5 – 26.6 ng/g
Greaseproof Materials (e.g., baking paper)Low concentrations detected

Due to its phosphorus content, this compound is also used in flame retardant formulations. It is incorporated into materials such as plastics and textiles to reduce their flammability and enhance their safety characteristics. The release from these products can occur through volatilization, leaching, and the degradation of the material over its lifespan, as well as during disposal and recycling processes.

Wastewater Treatment Plant Effluents as Point Sources of Environmental Release

Wastewater treatment plants (WWTPs) are significant point sources for the release of this compound into the aquatic environment. biosynth.com The compound enters the wastewater stream from domestic and industrial sources, including the washing of treated textiles, the disposal of food packaging, and discharges from manufacturing facilities. bbjgroup.com

Studies have consistently detected 6:2 diPAP in various stages of wastewater treatment. It is frequently found in influent wastewater, and while some removal occurs through sorption to sludge, it is also present in the final effluent that is discharged into rivers and other water bodies. nih.gov Moreover, high concentrations are often found in sewage sludge, which, if applied to land as a fertilizer, can lead to soil contamination. nih.govresearchgate.net

One study of nine WWTPs in the United States found that 6:2 diPAP was detected in the influent of seven of the plants. nih.gov Another study noted that diPAPs were the dominating PFAS class in the influent water of one WWTP, with a concentration of 58 ng/L. The prevalence of 6:2 diPAP in wastewater sludge is also well-documented, with some reports indicating that diPAPs can constitute a significant portion of the total PFAS concentration in biosolids. researchgate.netitrcweb.org

Table 2: Reported Concentrations of this compound (6:2 diPAP) in Wastewater Treatment Plants

WWTP MatrixReported Concentration
Influent Wastewater58 ng/L (in one Swedish WWTP)
Influent WastewaterDetected in 7 out of 9 U.S. WWTPs
Sewage Sludge/BiosolidsHigh concentrations reported, contributing significantly to total PFAS

The presence of this compound in WWTP effluents and sludge highlights the role of these facilities in the environmental distribution of this compound. Furthermore, it is a known precursor to other persistent perfluoroalkyl carboxylic acids (PFCAs), meaning its degradation in the environment can lead to the formation of other regulated PFAS compounds. bbjgroup.com

Environmental Remediation and Mitigation Strategies

Role in Wastewater Treatment Processes for PFAS Removal

Conventional wastewater treatment plants (WWTPs) are generally not designed for the removal of persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS), including 6:2 diPAP. Studies have shown that WWTPs can act as significant point sources of PFAS into the aquatic environment. The behavior of 6:2 diPAP within these facilities is complex, often involving transformation rather than complete removal.

During activated sludge treatment, a common biological process in WWTPs, 6:2 diPAP can undergo biotransformation. This process can lead to the formation of other PFAS compounds, including 6:2 fluorotelomer alcohol (6:2 FTOH) and subsequently perfluorinated carboxylic acids (PFCAs) such as perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA). This transformation means that while the concentration of 6:2 diPAP may decrease, the total concentration of PFAS can remain the same or even increase, albeit in different forms.

The following table summarizes the observed behavior of 6:2 diPAP in different wastewater treatment processes.

Wastewater Treatment ProcessObserved Effect on Bis[2-(perfluorohexyl)ethyl] Phosphate (B84403)Key Findings
Conventional Activated SludgeBiotransformationCan be a precursor to the formation of other PFAS like 6:2 FTOH and various PFCAs.
Advanced Oxidation (Ozonation)TransformationContributes to the transformation of PFAS precursors, potentially increasing the concentration of terminal PFAAs. acs.org

Sorption-Based Removal Mechanisms in Environmental Systems

Sorption is a widely studied and applied technology for the removal of PFAS from water. This process involves the adhesion of PFAS molecules onto the surface of a solid material (sorbent). The effectiveness of sorption for removing 6:2 diPAP depends on the properties of both the compound and the sorbent material.

The primary mechanisms governing the sorption of PFAS, including 6:2 diPAP, are hydrophobic and electrostatic interactions. The long, fluorinated alkyl chains of 6:2 diPAP are hydrophobic, meaning they repel water and are attracted to hydrophobic surfaces. The phosphate head group can be negatively charged, allowing for electrostatic attraction to positively charged surfaces on sorbent materials.

Several sorbents have been investigated for PFAS removal, with granular activated carbon (GAC) being one of the most common. The porous structure and hydrophobic surface of GAC make it effective at adsorbing long-chain PFAS. Organoclays and other modified sorbents have also shown promise, sometimes outperforming GAC due to enhanced electrostatic interactions. For instance, modified clay sorbents have demonstrated high efficiency in removing various PFAS, including precursors like diPAPs, for which powdered activated carbon (PAC) was less effective.

The following table compares the effectiveness of different sorbents for PFAS removal, with relevance to 6:2 diPAP.

Sorbent MaterialPrimary Sorption Mechanism(s)Effectiveness for PFAS (including precursors like 6:2 diPAP)
Granular Activated Carbon (GAC)Hydrophobic interactionsEffective for long-chain PFAS; performance can be influenced by water chemistry. nih.govwur.nl
OrganoclaysElectrostatic and hydrophobic interactionsCan outperform GAC due to enhanced electrostatic attraction with anionic PFAS. mdpi.com
Modified ClayEnhanced sorption sitesDemonstrated high and rapid removal of a range of PFAS, including diPAPs.

Advanced Oxidation Processes (e.g., Electrochemical Oxidation) for Environmental Degradation

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes have shown significant potential for the degradation of persistent compounds like 6:2 diPAP.

Electrochemical oxidation (EO) has emerged as a particularly effective AOP for the destruction of PFAS. In this process, a direct electric current is passed through an anode with a high oxygen evolution potential, such as a boron-doped diamond (BDD) electrode. This generates powerful oxidizing agents, primarily hydroxyl radicals, which can break the strong carbon-fluorine bonds in PFAS molecules.

Studies on the electrochemical oxidation of 6:2 diPAP have demonstrated its transformation into a series of intermediate products and ultimately, shorter-chain perfluorocarboxylic acids (PFCAs) such as C5-C7 PFCAs. nih.gov The primary degradation pathway is initiated by the attack of hydroxyl radicals. nih.gov Key intermediates identified during the process include 6:2 fluorotelomer carboxylic acid (6:2 FTCA) and 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA). nih.gov

The degradation of 6:2 diPAP via electrochemical oxidation has been shown to follow pseudo-first-order kinetics. nih.gov The bimolecular rate constant for the reaction between 6:2 diPAP and hydroxyl radicals to form perfluoroheptanoic acid (PFHpA), a major product, has been estimated to be approximately 9.4 (±1.4) × 107 M−1 s−1. nih.gov This rapid reaction rate highlights the potential of EO for the effective destruction of 6:2 diPAP in contaminated water.

The table below summarizes key findings from research on the electrochemical oxidation of 6:2 diPAP.

ParameterResearch FindingCitation
Degradation ProductsPerfluorocarboxylic acids (C5-C7 PFCAs), 6:2 fluorotelomer carboxylic acid (FTCA), 6:2 fluorotelomer unsaturated carboxylic acid (FTUCA) nih.gov
Primary OxidantHydroxyl radicals (•OH) nih.gov
Reaction KineticsPseudo-first-order nih.gov
Bimolecular Rate Constant (for PFHpA formation)9.4 (±1.4) × 107 M−1 s−1 nih.gov

Future Research Directions and Emerging Considerations

Elucidation of Unidentified Biotransformation Pathways and Metabolites

Table 1: Potential Biotransformation Products of 6:2 diPAP This table is illustrative, based on known pathways of related polyfluoroalkyl phosphate (B84403) esters.

Metabolite ClassPotential CompoundsSignificance
Fluorotelomer Phosphate Monoester (monoPAP)6:2 monoPAPInitial hydrolysis product
Fluorotelomer Alcohol (FTOH)6:2 FTOHKey intermediate, volatile
Perfluoroalkyl Carboxylic Acids (PFCAs)Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA)Persistent terminal degradation products
Unsaturated IntermediatesFluorotelomer unsaturated carboxylic acids (FTUCAs)Transient intermediates in the degradation pathway

Comprehensive Assessment of Mixture Exposures in Environmental Compartments

In the environment, Bis[2-(perfluorohexyl)ethyl] Phosphate does not exist in isolation. It is part of a complex mixture of legacy and emerging PFAS, as well as other persistent organic pollutants. osti.gov A significant challenge for future research is to move beyond single-compound analysis and assess the combined effects of these mixtures. osti.gov The interactions between different PFAS in a mixture can be additive, synergistic, or antagonistic, altering their collective environmental fate, bioavailability, and toxicity. osti.gov Therefore, comprehensive monitoring programs are needed to characterize the composition of PFAS mixtures in various environmental media, including water, soil, sediment, and biota. osti.gov This data is essential for developing realistic exposure scenarios and conducting relevant toxicological studies that reflect real-world conditions. osti.gov

Development of Predictive Models for Environmental Fate and Ecotoxicity

Developing robust predictive models is essential for forecasting the long-term environmental behavior of 6:2 diPAP. osti.gov Current computational models often struggle to accurately predict the physicochemical properties and fate of the diverse range of PFAS due to a lack of sufficient experimental data for model training and validation. osti.gov Future efforts should focus on creating specialized quantitative structure-activity relationship (QSAR) and fate models tailored to polyfluoroalkyl precursors. osti.gov These models should incorporate key transformation pathways and aim to predict endpoints such as soil adsorption, leaching potential, plant uptake, and bioaccumulation in aquatic food webs. osti.gov Validated models will be invaluable tools for risk assessment, enabling regulators to estimate environmental concentrations and potential ecological impacts under different release scenarios. osti.gov

Table 2: Key Parameters for Predictive Environmental Modeling

Model TypeKey Input ParametersPredicted Outcome
Environmental Fate Models (e.g., MACRO)Soil properties, climate data, compound degradation rates, partition coefficients (Koc, Kow)Leaching to groundwater, soil retention, plant uptake
Ecotoxicity Models (e.g., QSAR)Molecular descriptors (e.g., size, charge, hydrophobicity), binding affinity dataBinding affinity to biological receptors (e.g., transthyretin), potential for endocrine disruption
Bioaccumulation ModelsTrophic levels, organism metabolism rates, uptake/elimination kinetics, partition coefficientsBioconcentration Factor (BCF), Biomagnification Factor (BMF)

Integration of Advanced Analytical and Omics Technologies in Ecotoxicological Research

To understand the subtle biological effects of 6:2 diPAP, ecotoxicological research must integrate advanced analytical and "omics" technologies. osti.gov Techniques like transcriptomics, proteomics, and metabolomics can reveal how exposure to this compound alters gene expression, protein production, and metabolic pathways within an organism. osti.gov This approach provides a holistic view of the molecular mechanisms of toxicity, moving beyond traditional endpoints like mortality or growth inhibition. osti.gov For instance, transcriptomic analysis in zebrafish embryos exposed to similar compounds has helped identify key events in cardiac toxicity regulation. osti.gov Applying these technologies can help identify sensitive biomarkers of exposure and effect, leading to a more nuanced and predictive understanding of the ecotoxicological risks posed by 6:2 diPAP. osti.gov

Methodological Advancements for Ultra-Trace Analysis and Speciation of PFAS Precursors

A persistent challenge in studying PFAS precursors like 6:2 diPAP is their detection at environmentally relevant concentrations, which are often extremely low (ultra-trace levels). osti.gov Future research must continue to advance analytical methodologies to improve sensitivity and selectivity. osti.gov This includes refining techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and developing novel sample preparation and extraction methods to minimize matrix interference and prevent contamination. osti.gov Furthermore, developing methods for "speciation"—distinguishing between the parent compound, its isomers, and its various metabolites in a single sample—is critical for accurately assessing environmental contamination and biotransformation processes. osti.gov

Contribution to Policy and Regulatory Science for Emerging Contaminants

Scientific research on this compound plays a vital role in informing policy and regulatory science. osti.gov As a precursor compound, 6:2 diPAP can be an ongoing source of persistent PFAAs in the environment, a fact that must be considered in regulatory frameworks that have historically focused on terminal compounds like PFOS and PFOA. osti.gov Data on the environmental fate, biotransformation, and toxicity of 6:2 diPAP are essential for conducting comprehensive risk assessments. osti.gov This information enables regulatory bodies to establish science-based guidelines for environmental quality, prioritize monitoring efforts, and make informed decisions about the management and potential restriction of emerging contaminants to protect human health and the environment. osti.gov

Q & A

Basic: What are the established synthetic routes for Bis[2-(perfluorohexyl)ethyl] Phosphate, and what analytical techniques are critical for confirming its purity and structure?

Answer:
this compound is typically synthesized via esterification of phosphoric acid with 2-(perfluorohexyl)ethanol. Key steps include:

  • Reaction Optimization : Use anhydrous conditions to prevent hydrolysis, with catalysts like p-toluenesulfonic acid or metal triflates .
  • Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted fluorinated alcohols, which are challenging to remove via conventional distillation due to high boiling points .
  • Characterization :
    • NMR Spectroscopy : 19F^{19}\text{F} and 31P^{31}\text{P} NMR to confirm fluorinated chain integration and phosphate ester formation .
    • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported environmental half-lives of this compound across different studies?

Answer:
Discrepancies in environmental persistence data often arise from:

  • Experimental Variability : Differences in test systems (e.g., aqueous vs. soil matrices) and analytical methods (e.g., LC-MS/MS vs. GC-MS) .
  • Environmental Factors : pH, temperature, and microbial activity significantly influence degradation rates. For example, hydrolytic stability increases in neutral-to-alkaline conditions .
  • Data Reconciliation :
    • Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant variables affecting half-life measurements .
    • Standardized Protocols : Align with OECD guidelines for hydrolysis and biodegradation testing to reduce inter-study variability .

Basic: What are the recommended methodologies for quantifying this compound in environmental matrices?

Answer:

  • Extraction : Use solid-phase extraction (SPE) with C18 or mixed-mode sorbents for aqueous samples. For solid matrices (e.g., soil), employ accelerated solvent extraction (ASE) with hexane:acetone (1:1) .
  • Detection :
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize using a reverse-phase C8 column and negative-ion mode for high sensitivity .
    • Quality Control : Include isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogues) to correct for matrix effects .

Advanced: How can computational models be integrated with experimental data to predict the ecological risks of this compound?

Answer:

  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and molecular volume to predict toxicity endpoints (e.g., LC50 for aquatic organisms) .
  • Molecular Dynamics (MD) Simulations : Study interactions with biological membranes or proteins to elucidate bioaccumulation mechanisms .
  • Hybrid Validation : Validate computational predictions with in vitro assays (e.g., cytotoxicity in fish cell lines) to refine model accuracy .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation of volatile fluorinated intermediates .
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organophosphates, following institutional guidelines for incineration .

Advanced: What factorial design approaches optimize the study of reaction parameters in this compound synthesis?

Answer:

  • Design of Experiments (DoE) : Implement a 2k^k factorial design to evaluate variables like temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (4–12 hrs) .
  • Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions for yield and purity .
  • Robustness Testing : Include "edge-of-failure" conditions (e.g., excess moisture) to assess process stability under non-ideal scenarios .

Basic: What theoretical frameworks guide the study of this compound’s environmental behavior?

Answer:

  • Fugacity Modeling : Predict compartmental distribution (air, water, soil) using physicochemical properties like vapor pressure and solubility .
  • Life Cycle Assessment (LCA) : Map environmental pathways from synthesis to disposal, integrating data on hydrolysis rates and bioaccumulation potential .

Advanced: How can researchers investigate the mechanistic pathways of this compound degradation under UV irradiation?

Answer:

  • Advanced Analytical Techniques :
    • Time-Resolved Spectroscopy : Track transient intermediates (e.g., perfluoroalkyl radicals) using laser flash photolysis .
    • High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., perfluorocarboxylic acids) via suspect screening .
  • Computational Chemistry : Calculate bond dissociation energies (BDEs) of C-F and P-O bonds to predict cleavage sites under UV exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[2-(perfluorohexyl)ethyl] Phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis[2-(perfluorohexyl)ethyl] Phosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.